4-Amino-3,5-dibromobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 278.93 g/mol. It is classified as an aromatic aldehyde and is primarily recognized for its role as a pharmaceutical intermediate. This compound is particularly significant in the synthesis of various medicinal agents, including those used to treat respiratory conditions.
4-Amino-3,5-dibromobenzaldehyde is synthesized from o-nitrobenzaldehyde through a series of chemical reactions involving reduction and bromination steps. It can also be derived from other precursors in laboratory settings, making it accessible for research and industrial applications.
This compound falls under the categories of:
The synthesis of 4-Amino-3,5-dibromobenzaldehyde typically involves the following key steps:
4-Amino-3,5-dibromobenzaldehyde features a benzene ring substituted with two bromine atoms at positions 3 and 5, an amino group at position 4, and an aldehyde functional group.
4-Amino-3,5-dibromobenzaldehyde participates in several types of chemical reactions:
Common reagents for these reactions include:
The primary mechanism through which 4-Amino-3,5-dibromobenzaldehyde exerts its effects involves its role as a precursor in the synthesis of pharmaceuticals. It is notably involved in metabolic pathways leading to the formation of active pharmaceutical ingredients.
This compound has been identified as a metabolite of ambroxol and plays a role in the biochemical pathways associated with respiratory therapies.
4-Amino-3,5-dibromobenzaldehyde serves several important roles in scientific research and applications:
4-Amino-3,5-dibromobenzaldehyde (systematic IUPAC name: 2-Amino-3,5-dibromobenzaldehyde) is an aromatic benzaldehyde derivative characterized by distinct substituents positioned at key locations on the benzene ring. Its molecular formula is C₇H₅Br₂NO, with a molecular weight of 278.93 g/mol. The structure features:
This substitution pattern creates a 1,3,5-trisubstituted benzene framework with significant electronic asymmetry. The electron-withdrawing bromine atoms and aldehyde group contrast with the electron-donating amino group, creating a polarized electronic environment that enhances its reactivity in nucleophilic addition and electrophilic substitution reactions. The compound typically presents as a light yellow crystalline powder with a melting point range of 130–139°C [3] [8]. Spectroscopic characteristics include:
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 50910-55-9 |
Molecular Formula | C₇H₅Br₂NO |
Molecular Weight | 278.93 g/mol |
Appearance | Light yellow crystalline powder |
Melting Point | 130–139°C |
Purity (Commercial) | 98–99% |
The synthetic chemistry of 4-amino-3,5-dibromobenzaldehyde has evolved significantly since its first reported preparations:
Early industrial routes (1970s–1990s) relied on direct bromination of 2-aminobenzaldehyde using molecular bromine in acetic acid or dichloromethane. These methods suffered from moderate yields (60–75%) and significant generation of polybrominated byproducts due to the compound's sensitivity to over-bromination [1] [8].
Traditional stepwise synthesis involved:
This evolution reflects broader trends in organic synthesis toward atom economy, catalytic methodologies, and environmentally benign processes. The compound's challenging regioselectivity profile has made it a testbed for developing novel bromination strategies [1] [4] [8].
4-Amino-3,5-dibromobenzaldehyde serves as a molecular building block for several therapeutically significant compounds, most notably:
Ambroxol Hydrochloride: A potent mucolytic agent and expectorant used in respiratory therapies worldwide. The benzaldehyde derivative provides the brominated aniline core that is essential for Ambroxol's pharmacological activity. Industrial production consumes approximately 15 metric tons monthly of this intermediate according to manufacturer capacity reports [3] .
Bromhexine Metabolites: The compound undergoes reductive amination with N-cyclohexyl-N-methylamine to form active metabolites of Bromhexine, another important secretolytic drug [3] .
Schiff Base Complexes: The aldehyde and amino groups enable formation of tetradentate Schiff base ligands when condensed with aliphatic diamines. These ligands form complexes with oxovanadium(IV) and nickel(II) that show promise in electrocatalysis and materials science [10].
The strategic placement of halogen atoms (bromine) and directing groups (-NH₂, -CHO) allows precise further functionalization through both metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic substitution reactions. This versatility explains its enduring importance in pharmaceutical process chemistry despite synthetic challenges [3] [10].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: